molecular formula C10H10N2O B1497093 2-(1-Methyl-1H-pyrazol-3-YL)phenol CAS No. 123532-18-3

2-(1-Methyl-1H-pyrazol-3-YL)phenol

Cat. No. B1497093
CAS RN: 123532-18-3
M. Wt: 174.2 g/mol
InChI Key: NYHQEXCUPFTZHJ-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-pyrazol-3-YL)phenol” is a chemical compound with the CAS Number: 123532-18-3 . It has a molecular weight of 174.2 and is a solid at room temperature .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 174.2 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Interaction Studies

A study by Moreno-Fuquen et al. (2017) explored the structure and interactions of a related compound, 2-{(E)-[(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)imino]methyl}phenol. Their research utilized Density Functional Theory (DFT) and Time-Dependent DFT to study the π…π and C-H…π interactions in this compound. These interactions form chains of molecules parallel to a specific plane, highlighting the compound's potential in molecular interaction studies (Moreno-Fuquen et al., 2017).

Complex Formation and Stability

Erkin et al. (2017) investigated the fusion of 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2Н-pyrazol-3-ol with phenols, resulting in the formation of complexes stable at high temperatures. These complexes were characterized by their melting and thermolysis properties, indicating their potential in high-temperature applications (Erkin et al., 2017).

Copper Extraction

Healy et al. (2016) examined alkyl-substituted phenolic pyrazoles, such as 4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol, as copper extractants. They found that these compounds have similar strength and selectivity over Fe(iii) to commercially used reagents. The study highlights the role of substitution on the phenol ring and the effects of inter-ligand hydrogen bonding in stabilizing Cu-complexes, suggesting their application in metal extraction processes (Healy et al., 2016).

Antifungal Activity

Zhang et al. (2016) synthesized derivatives of pyrazolo[1,5-a]pyrimidines, including 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols, and evaluated their antifungal abilities against various phytopathogenic fungi. The study demonstrated significant antifungal properties of these compounds, suggesting their application in agricultural or pharmaceutical industries (Zhang et al., 2016).

Ligand Synthesis and Biological Activity

Al‐Hamdani and Al Zoubi (2015) synthesized a new tridentate ligand involving a similar structure and studied its metal complexes. These complexes were analyzed for their biological activity against various bacterial species, indicating the potential of such compounds in developing new antibacterial agents (Al‐Hamdani & Al Zoubi, 2015).

Corrosion Inhibition

Wang et al. (2006) conducted a DFT study on bipyrazolic-type organic compounds, including derivatives similar to 2-(1-Methyl-1H-pyrazol-3-yl)phenol, assessing their potential as corrosion inhibitors. The study correlates the efficiency of these inhibitors with various chemical parameters, suggesting their application in materials science to prevent corrosion (Wang et al., 2006).

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity with the respiratory system being a target organ . Safety precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

2-(1-Methyl-1H-pyrazol-3-YL)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play a pivotal role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions often involve the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of active or inactive metabolites, influencing its overall pharmacological effects. Additionally, this compound can affect metabolic flux and metabolite levels, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biological effects .

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHQEXCUPFTZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736007
Record name 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123532-18-3
Record name 6-(1-Methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl hydrazine (23.2 mmol, 1.23 ml) is added to a solution of 2-(3-hydroxy-2-propen-1-on-1yl)phenol (J. Am. Chem. Soc., 72:3396, 1950), 15.4 mmol, 2.54 g) in methanol (7 ml) and the mixture is heated at 100° C. for one hour. After cooling, the reaction mixture is diluted with water (100 ml) and stirred for one hour. The precipitate is collected via filtration and purified on silica gel (30% ethyl acetate/hexane) to give 811 mg of 2-(1-methylpyrazol-3-yl)phenol.
Name
Methyl hydrazine
Quantity
1.23 mL
Type
reactant
Reaction Step One
Name
2-(3-hydroxy-2-propen-1-on-1yl)phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.